molecular formula C9H7BrO3 B582041 Methyl 3-bromo-4-formylbenzoate CAS No. 90484-53-0

Methyl 3-bromo-4-formylbenzoate

Cat. No.: B582041
CAS No.: 90484-53-0
M. Wt: 243.056
InChI Key: OILDTPUIIUEPFL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-formylbenzoate is an organic compound with the molecular formula C9H7BrO3 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a formyl group at the 4-position, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-formylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-formylbenzoate. The reaction typically employs bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-4-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-formylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, while the bromine atom can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-formylbenzoate is unique due to the presence of both a bromine atom and a formyl group on the benzoate ring, which imparts distinct chemical properties and reactivity.

Biological Activity

Methyl 3-bromo-4-formylbenzoate is an organic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C₉H₇BrO₃. It features a bromine atom at the 3-position, a formyl group at the 4-position, and a methyl ester functional group. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibition of bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways.

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound appears to activate caspase pathways, leading to programmed cell death . Additionally, it may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The bromine atom enhances the compound's reactivity, allowing it to act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation: The formyl group may participate in hydrogen bonding with receptor sites, influencing their activity and downstream signaling processes.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study tested various concentrations of this compound against MRSA and found that concentrations above 0.5 mg/mL significantly reduced bacterial viability .
  • Cancer Cell Line Research : In a controlled experiment with HeLa cells, treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 24 hours, indicating potent anticancer effects .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 4-bromo-3-formylbenzoateBromine at position 4Moderate antimicrobial activity
Methyl 3-formylbenzoateLacks bromineLimited biological activity
Methyl 4-formylbenzoateLacks bromineWeak anticancer properties

Properties

IUPAC Name

methyl 3-bromo-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILDTPUIIUEPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697526
Record name Methyl 3-bromo-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90484-53-0
Record name Methyl 3-bromo-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-4-formylbenzoate
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